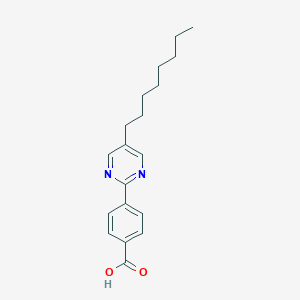
4-(5-Octylpyrimidin-2-YL)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Octylpyrimidin-2-YL)benzoic acid, commonly known as OPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPBA is a pyrimidine-based ligand that can bind to metal ions and form coordination complexes, which have been extensively studied for their biological and catalytic properties.
Wissenschaftliche Forschungsanwendungen
OPBA has been studied extensively for its potential applications in various fields, including catalysis, sensing, and medicinal chemistry. OPBA can act as a chelating agent and form coordination complexes with metal ions, which have been used as catalysts in various reactions such as Suzuki coupling, Heck reaction, and C-H activation. OPBA has also been used as a fluorescence probe for the detection of metal ions in aqueous solutions.
In medicinal chemistry, OPBA has been studied for its potential as an anticancer agent. OPBA can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. OPBA has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of OPBA is not fully understood, but it is believed to involve the binding of OPBA to metal ions and the formation of coordination complexes. The coordination complexes can then interact with biological molecules such as enzymes and proteins, leading to the observed biological effects of OPBA.
Biochemische Und Physiologische Effekte
OPBA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of cell cycle progression. OPBA has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using OPBA in lab experiments include its ability to form coordination complexes with metal ions, which can be used as catalysts in various reactions. OPBA can also be used as a fluorescence probe for the detection of metal ions in aqueous solutions. The limitations of using OPBA in lab experiments include its low solubility in water and the need for optimization of reaction conditions to improve yield.
Zukünftige Richtungen
There are several future directions for the research on OPBA. One direction is the optimization of the synthesis method to improve the yield and purity of OPBA. Another direction is the development of new coordination complexes of OPBA with metal ions for use as catalysts in various reactions. The use of OPBA as a fluorescence probe for the detection of metal ions in biological samples is also an area of future research. Finally, the investigation of the potential medicinal properties of OPBA for the treatment of various diseases is an important area of future research.
Conclusion
In conclusion, 4-(5-Octylpyrimidin-2-YL)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPBA can form coordination complexes with metal ions, which have been extensively studied for their biological and catalytic properties. OPBA has potential applications in catalysis, sensing, and medicinal chemistry. The future directions for the research on OPBA include the optimization of the synthesis method, the development of new coordination complexes, the investigation of the potential medicinal properties, and the use of OPBA as a fluorescence probe.
Synthesemethoden
The synthesis of OPBA involves the reaction of 5-octylpyrimidine-2-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield OPBA. The yield of OPBA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Eigenschaften
CAS-Nummer |
123020-87-1 |
|---|---|
Produktname |
4-(5-Octylpyrimidin-2-YL)benzoic acid |
Molekularformel |
C19H24N2O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-(5-octylpyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C19H24N2O2/c1-2-3-4-5-6-7-8-15-13-20-18(21-14-15)16-9-11-17(12-10-16)19(22)23/h9-14H,2-8H2,1H3,(H,22,23) |
InChI-Schlüssel |
OUMYUIKKTOVBQF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
Synonyme |
4-(5-Octyl-2-pyrimidinyl)-benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




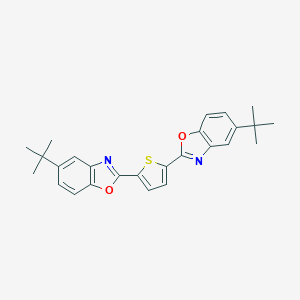
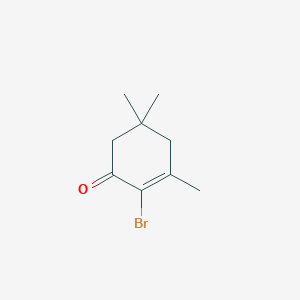

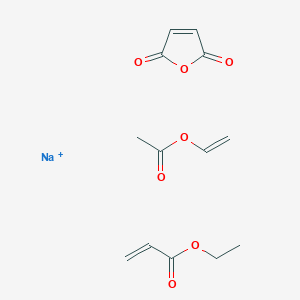

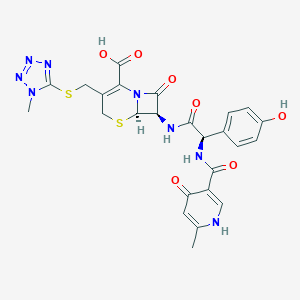

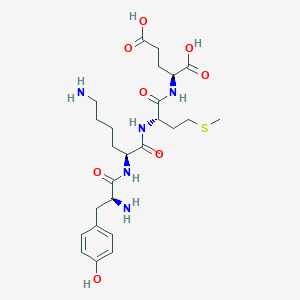


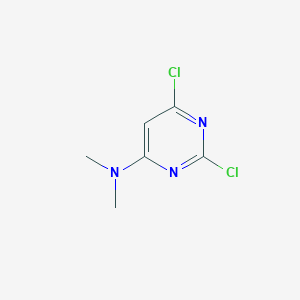
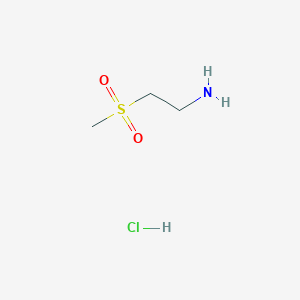
![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)